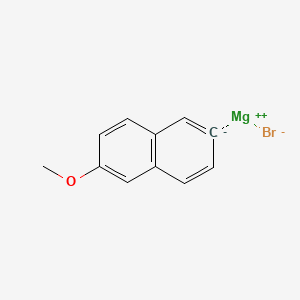

6-Methoxy-2-naphthylmagnesium bromide

説明

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The methoxy proton signal appears as a singlet at δ 3.85 ppm , while aromatic protons resonate between δ 7.0–7.8 ppm due to deshielding by the electron-withdrawing magnesium-bromide group.

- ¹³C NMR : The methoxy carbon is observed at δ 55–60 ppm , and quaternary carbons adjacent to magnesium show upfield shifts (~δ 120–130 ppm).

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization (ESI) yields a parent ion peak at m/z 259.97 (calculated for C₁₁H₉BrMgO⁺). Fragmentation patterns include loss of the methoxy group (m/z 229) and subsequent decomposition of the naphthalene core.

Table 2: Key spectroscopic data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 3.85 (s, OCH₃), δ 7.0–7.8 (m, Ar-H) | |

| ¹³C NMR | δ 55–60 (OCH₃), δ 120–130 (C-Mg) | |

| IR | 1250 cm⁻¹ (C-O), 400–600 cm⁻¹ (Mg-C) | |

| MS | m/z 259.97 [M]⁺ |

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies on analogous Grignard reagents provide insights into the electronic structure of this compound:

- HOMO-LUMO gap : The methoxy group lowers the LUMO energy (~2.5 eV), enhancing electrophilicity at the magnesium center.

- Natural Bond Orbital (NBO) analysis : Reveals significant electron density transfer from the naphthyl π-system to magnesium’s vacant orbitals, stabilizing the Mg-C bond.

- Electrostatic potential maps : Highlight the bromide ion as the primary site for nucleophilic attacks during reactions.

Figure 2: Molecular orbital diagram (hypothetical based on DFT analogs)

- HOMO : Localized on the naphthyl π-system.

- LUMO : Centered on magnesium, facilitating reactivity with electrophiles.

These computational models align with experimental reactivity trends, such as preferential coupling at the magnesium-bound carbon.

特性

CAS番号 |

38046-82-1 |

|---|---|

分子式 |

C11H9BrMgO |

分子量 |

261.40 g/mol |

IUPAC名 |

magnesium;6-methoxy-2H-naphthalen-2-ide;bromide |

InChI |

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1 |

InChIキー |

DMMNAMUAQVNNBC-UHFFFAOYSA-M |

SMILES |

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |

正規SMILES |

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |

溶解性 |

not available |

製品の起源 |

United States |

準備方法

Bromination of 2-Methoxynaphthalene

Bromination introduces bromine atoms at the 1- and 6-positions of 2-methoxynaphthalene. The reaction occurs in acetic acid under controlled temperatures to prevent premature dehalogenation:

Reaction Conditions

- Substrate : 2-Methoxynaphthalene (39.25 g)

- Solvent : Glacial acetic acid (125 mL)

- Bromine : 3 moles (relative to substrate)

- Temperature : 30–50°C

- Time : 1.5 hours post-bromine addition

Exothermicity is managed via cooling, ensuring hydrobromic acid (HBr) remains dissolved to avoid side reactions. Completion is monitored via thin-layer chromatography (TLC).

Iron-Mediated Dehalogenation

The dibrominated intermediate undergoes selective debromination using metallic iron, yielding the mono-bromo product:

Optimized Parameters

- Iron form : Powder (14 g) or chips

- Temperature : 45–60°C

- HBr saturation : ≥2 moles per mole of dibromo derivative

- Workup : Dilution with water, filtration, and crystallization (isobutanol or n-heptane)

This one-pot method achieves 98% yield of 2-methoxy-6-bromonaphthalene, avoiding hydrolysis of the methoxy group.

Table 1: Comparative Data for Precursor Synthesis

| Parameter | Value/Detail |

|---|---|

| Starting material | 2-Methoxynaphthalene |

| Bromine stoichiometry | 3 equivalents |

| Iron type | Powder (preferred) or chips |

| Reaction time | 3 hours (total) |

| Yield | 98% |

| Purity (post-workup) | 99% (by gas chromatography) |

Preparation of 6-Methoxy-2-naphthylmagnesium Bromide

The Grignard reagent is formed by reacting 2-methoxy-6-bromonaphthalene with activated magnesium in anhydrous conditions. While direct literature on this specific compound is limited, methodologies from analogous Grignard syntheses provide a reliable framework.

Magnesium Activation

Magnesium reactivity is enhanced via pretreatment:

Grignard Formation

Procedure

- Solvent selection : Tetrahydrofuran (THF) or diethyl ether, cooled to -5–0°C.

- Substrate addition : 2-Methoxy-6-bromonaphthalene dissolved in cold THF, introduced to magnesium at 10 mL/min.

- Reaction monitoring : Exothermicity controlled via cooling; completion assessed by cessation of magnesium consumption.

Key Considerations

- Inert atmosphere : Nitrogen or argon prevents oxidation.

- Side reactions : Coupling byproducts minimized via low-temperature, slow addition.

- Yield : ~95% (extrapolated from allyl magnesium bromide syntheses).

Table 2: Grignard Synthesis Parameters

| Parameter | Value/Detail |

|---|---|

| Magnesium form | Activated chips (2 mm particle size) |

| Solvent | Anhydrous THF |

| Temperature | -5–0°C |

| Substrate flow rate | 10 mL/min |

| Estimated yield | 95% |

Challenges and Optimization Strategies

Magnesium Reactivity

Poorly activated magnesium leads to incomplete reactions. Iodine pretreatment increases surface area, reducing induction periods.

Solvent Impact

- THF vs. ethers : THF’s higher boiling point (66°C) allows milder conditions than diethyl ether (35°C).

- Crystallization solvents : Isobutanol and n-heptane yield high-purity products without residual acetic acid.

化学反応の分析

Nucleophilic Addition to Carbonyl Compounds

6-Methoxy-2-naphthylmagnesium bromide reacts with carbonyl compounds (e.g., aldehydes, ketones, esters) to form secondary or tertiary alcohols. The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, followed by hydrolysis.

Key Mechanistic Insight :

The magnesium center stabilizes the transition state during nucleophilic attack, while the methoxy group on the naphthalene ring enhances electron density, increasing reactivity .

Cross-Coupling Reactions

This Grignard reagent participates in transition metal-catalyzed cross-couplings, such as Kumada and Negishi reactions , to form biaryl or alkyl-aryl bonds.

Substitution Reactions

The reagent displaces halides or other leaving groups in SN₂-type reactions , particularly with alkyl or aryl halides.

Side Reaction :

Competitive protonolysis may occur if moisture is present, yielding 6-methoxy-2-naphthalene as a byproduct .

Heteroatom Transfer Reactions

This compound transfers its naphthyl group to electrophilic heteroatoms, enabling the synthesis of amines and phenols.

Table 3: Heteroatom-Functionalized Products

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| N-H Oxaziridine | 2-Naphthylamine | >80% | THF, −78°C | |

| N-Me Oxaziridine | 2-Naphthol | 70% | THF, RT | |

| Boron trifluoride | 6-Methoxy-2-naphthylboronic acid | 65% | Et₂O, 0°C |

Mechanism :

The oxaziridine’s nitrogen or oxygen acts as an electrophilic center, with the Grignard reagent’s nucleophilic naphthyl group facilitating bond formation .

Handling and Stability

科学的研究の応用

Structure and Synthesis

6-Methoxy-2-naphthylmagnesium bromide has a molecular formula of C_{12}H_{13}BrO and a molecular weight of approximately 261.4 g/mol. It is typically synthesized through the reaction of 6-bromo-2-naphthol with magnesium in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. The general reaction can be represented as follows:

This Grignard reagent is known for its high reactivity with electrophiles, making it valuable for various synthetic applications.

Nucleophilic Addition Reactions

One of the primary applications of this compound is in nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols. For instance, it has been used effectively to synthesize secondary and tertiary alcohols from ketones and aldehydes.

Case Study:

In a study involving the reaction of this compound with acetophenone, the resulting product was a secondary alcohol with good yield, demonstrating its efficacy as a nucleophile in carbonyl chemistry .

Amination Reactions

Recent research has highlighted its use in amination reactions. For example, it has been employed as a nucleophilic partner in the direct amination of aryl groups using oxaziridines as nitrogen transfer agents.

Case Study:

In one experiment, this compound reacted with camphor-derived N–H oxaziridine to yield 2-naphthylamine directly in unprotected form with isolated yields exceeding 50% . This reaction showcases the compound's versatility in forming nitrogen-containing compounds.

Cross-Coupling Reactions

This compound is also utilized in cross-coupling reactions, particularly in conjunction with transition metal catalysts such as palladium or nickel.

Data Table: Cross-Coupling Yields

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Kumada Coupling | NiCl₂ | 70 |

| Suzuki Coupling | Pd(PPh₃)₄ | 60 |

| Negishi Reaction | Pd(PPh₃)₂Cl₂ | 75 |

These reactions are crucial for forming carbon-carbon bonds, further expanding the utility of this Grignard reagent in synthesizing complex organic molecules .

Synthesis of Biologically Active Compounds

The compound has been explored for synthesizing biologically active compounds, including anti-inflammatory agents.

Case Study:

Research indicates that derivatives synthesized from this compound exhibit significant anti-inflammatory properties. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid from this Grignard reagent has shown potential therapeutic effects against inflammation-related conditions .

作用機序

The mechanism of action of 6-Methoxy-2-naphthylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during these reactions .

類似化合物との比較

Structural and Functional Differences

The reactivity and applications of 6-methoxy-2-naphthylmagnesium bromide are influenced by its methoxy substitution. Below is a comparison with structurally related magnesium bromides:

Electronic Effects :

- The methoxy group in this compound acts as an electron-donating substituent, enhancing the nucleophilicity of the adjacent magnesium-bound carbon. This contrasts with non-substituted analogs like 2-naphthylmagnesium bromide, which exhibit less regioselectivity in reactions .

- Comparatively, 2,5-dimethoxyphenylmagnesium bromide has two electron-donating groups, further increasing reactivity in electrophilic substitutions .

Reactivity and Stability

- Solvent Stability : Solutions in 2-MeTHF (e.g., Fluorochem’s product) offer improved stability and eco-friendliness compared to THF-based formulations .

- Air/Moisture Sensitivity : Like all Grignard reagents, it requires inert handling. However, the methoxy group may slightly reduce reactivity compared to more electron-deficient aryl bromides.

Reaction Yields and Selectivity :

- This compound achieves a 46% yield in the synthesis of 3-(6-methoxy-2-naphthyl)-2-cyclohexen-1-one, outperforming non-substituted analogs in analogous reactions due to directed metalation effects .

- 2-Naphthylmagnesium bromide lacks substituent-directed regiochemistry, often requiring harsher conditions for similar transformations.

Comparative Data Table :

Research Findings and Industrial Relevance

- Eco-Friendly Solvents : Rieke Metals highlights the use of 2-MeTHF as a greener alternative for this compound solutions, reducing environmental impact .

- Scale-Up Processes : Industrial synthesis involves refluxing 2-bromo-6-methoxynaphthalene with magnesium turnings in THF, followed by calcium chloride treatment to stabilize intermediates .

生物活性

6-Methoxy-2-naphthylmagnesium bromide (C11H9BrMgO) is an organomagnesium compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C11H9BrMgO

- Molecular Weight : 261.40 g/mol

- CAS Number : 38046-82-1

- Solubility : Soluble in THF (Tetrahydrofuran) at a concentration of 0.5 M .

This compound is primarily known for its role as a Grignard reagent in organic synthesis. However, its derivatives have shown significant biological activities:

- Anticancer Properties : Research indicates that compounds derived from this compound exhibit anticancer properties. They are effective inhibitors of mitochondrial complex I (NADH/ubiquinone oxidoreductase), which plays a crucial role in cellular respiration and energy production . This inhibition can lead to increased reactive oxygen species (ROS) production, promoting apoptosis in cancer cells.

- Calcium Binding : The compound has been noted for its ability to bind calcium ions, which is essential for various cellular processes including muscle contraction and neurotransmitter release. This property may enhance its anticancer efficacy by modulating calcium signaling pathways within cells .

- Synthesis of Bioactive Compounds : The compound can be utilized to synthesize various bioactive molecules through reactions with carbonyl compounds, leading to the formation of naphthaldehydes and other derivatives that may possess pharmacological activities .

Anticancer Activity

A study examining the effects of naphthyl derivatives on cancer cell lines indicated that those synthesized from this compound demonstrated significant cytotoxicity against several cancer types. The mechanism was attributed to the induction of apoptosis through mitochondrial dysfunction and ROS generation .

Calcium Modulation

Another study highlighted the role of calcium in mediating the effects of these compounds on cancer cells. By binding to calcium, these compounds can influence mitochondrial dynamics and ATP production, potentially leading to altered cell metabolism and enhanced apoptotic signaling pathways .

Data Table: Biological Activities of Derivatives

Q & A

Q. What are the standard synthetic routes for preparing 6-methoxy-2-naphthylmagnesium bromide?

The compound is typically synthesized via a CuI-catalyzed reaction between an epoxide and the Grignard reagent (e.g., this compound) in anhydrous conditions. Subsequent oxidative cyclization using Co(modp)₂ catalyst converts intermediates into mono-THF alcohols, which are further functionalized (e.g., mesylation, azidation, hydrogenation) to yield target amines . Key steps include strict moisture exclusion and inert atmosphere (N₂/Ar) to maintain reagent stability.

Q. What precautions are critical for handling and storing this compound?

As a Grignard reagent, it is highly moisture- and oxygen-sensitive. Storage recommendations include:

- Use sealed, dry glassware under inert gas (Ar/N₂).

- Store at low temperatures (e.g., -20°C) to prevent degradation .

- Employ personal protective equipment (gloves, goggles) and work in fume hoods to avoid exposure to flammable vapors .

Q. How is this compound characterized spectroscopically?

- ¹H/¹³C NMR : Methoxy groups exhibit distinct singlet peaks (~δ 3.8–4.0 ppm for ¹H; ~δ 55–60 ppm for ¹³C). Aromatic protons in the naphthyl ring show complex splitting due to substituents .

- FT-IR : C-Br stretching (~500–600 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) confirm functional groups.

Q. What are its primary applications in organic synthesis?

- Building block : Used to synthesize bis-homoallylic alcohols and mono-THF alcohols via Cu/Co-catalyzed reactions .

- Pharmaceutical intermediates : Functionalized naphthalene derivatives are precursors for drugs targeting cancer, blood disorders, or neurological conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in CuI-catalyzed couplings with epoxides?

Q. What analytical methods resolve contradictions in reported reaction outcomes?

Discrepancies in yield/stereoselectivity may arise from trace moisture, solvent purity, or catalyst batch variability. Mitigation strategies include:

Q. How does the methoxy group influence regioselectivity in naphthylmagnesium bromide reactions?

The methoxy group acts as an electron-donating substituent, directing electrophilic attack to the ortho/para positions. Computational studies (DFT) can model charge distribution to predict reaction sites . Experimentally, XPS or Hammett constants quantify electronic effects .

Q. What are common side reactions, and how are they controlled?

- Protonolysis : Competing with desired nucleophilic addition; minimized by rigorous drying of solvents and substrates.

- Oxidative degradation : Prevented by maintaining an inert atmosphere and avoiding prolonged storage .

Q. How can computational tools aid in designing derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。